(3E)-N-(3-IODOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE
Description
(3E)-N-(3-IODOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by the presence of an iodophenyl group and a methoxyphenoxy acetamido group
Properties
IUPAC Name |
(3E)-N-(3-iodophenyl)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20IN3O3/c1-13-6-3-4-9-17(13)26-12-19(25)23-22-14(2)10-18(24)21-16-8-5-7-15(20)11-16/h3-9,11H,10,12H2,1-2H3,(H,21,24)(H,23,25)/b22-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTBSHWCKJUPRY-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(3-IODOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, starting with the preparation of the iodophenyl and methoxyphenoxy acetamido precursors. The key steps include:
Acetamidation: The methoxyphenoxy group is introduced via nucleophilic substitution, followed by acetamidation using acetic anhydride.
Coupling Reaction: The final step involves coupling the iodophenyl and methoxyphenoxy acetamido intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(3-IODOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3E)-N-(3-IODOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE has several scientific
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
